5-Iodo-1-propylpyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
5-iodo-1-propylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10IN3O2S/c1-2-3-10-6(7)5(4-9-10)13(8,11)12/h4H,2-3H2,1H3,(H2,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIVPYJEKAVIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-propylpyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Propyl Group: The propyl group can be attached via an alkylation reaction using a propyl halide.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production methods for 5-Iodo-1-propylpyrazole-4-sulfonamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 5-Iodo-1-propylpyrazole-4-sulfonamide. Research indicates that compounds with a pyrazole and sulfonamide nucleus can effectively inhibit cancer cell proliferation. For instance, a series of pyrazole derivatives were tested for their antiproliferative activity against various cancer cell lines, demonstrating significant cytotoxic effects . The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazole ring influence the biological activity, paving the way for the development of more potent anticancer agents.
Antibacterial and Antifungal Properties
The compound has also been investigated for its antibacterial and antifungal properties. Pyrazole derivatives have shown effectiveness against several bacterial strains and phytopathogenic fungi. A study found that certain synthesized pyrazoles exhibited notable antifungal activity against species like Rhizoctonia solani and Alternaria porri, suggesting their potential as agricultural fungicides . The mechanism of action is believed to involve disruption of microbial cell integrity.
Anti-inflammatory Effects
5-Iodo-1-propylpyrazole-4-sulfonamide may exhibit anti-inflammatory properties, which are common among many pyrazole derivatives. Research indicates that these compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This makes them candidates for treating inflammatory diseases.
Synthesis and Derivative Development
The synthesis of 5-Iodo-1-propylpyrazole-4-sulfonamide involves straightforward chemical reactions that allow for the modification of its structure to enhance biological activity. Recent methodologies emphasize one-pot synthesis approaches that yield high-purity products with diverse functional groups . Such synthetic versatility enables researchers to explore various derivatives for targeted applications in drug development.
Case Study: Anticancer Activity
In a notable study, several pyrazole derivatives were evaluated for their effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to standard chemotherapy agents like doxorubicin. The combination therapy showed synergistic effects, suggesting that 5-Iodo-1-propylpyrazole-4-sulfonamide could be integrated into cancer treatment regimens .
Case Study: Antifungal Efficacy
Another research effort focused on the antifungal efficacy of pyrazole derivatives, including 5-Iodo-1-propylpyrazole-4-sulfonamide, against agricultural pathogens. The study demonstrated effective inhibition of fungal growth at low concentrations, indicating its potential as an environmentally friendly fungicide alternative .
Data Table: Summary of Applications
Mechanism of Action
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazole Derivatives
Key Observations :
Functional Groups: The sulfonamide group in the target compound contrasts with the carboximidamide group in the Molecules derivatives.
Substituent Effects: The iodine atom in the target compound is bulkier and more lipophilic than substituents like methoxy, chloro, or nitro groups in the compared compounds. This may enhance membrane permeability but reduce solubility.
Ring Saturation : The Molecules compounds feature a 4,5-dihydro pyrazole ring, which introduces conformational rigidity absent in the fully aromatic target compound.
Hypothetical Pharmacological Implications
- Electron-Withdrawing Effects : The sulfonamide group may enhance binding to enzymes like carbonic anhydrases or kinases, whereas carboximidamides could favor interactions with metal ions or nucleophilic residues .
- Halogen Influence : Iodine’s polarizability and size might enable unique halogen-bonding interactions in biological systems, unlike smaller halogens (e.g., chlorine) in the Molecules derivatives.
- Solubility and Bioavailability : The propyl chain and iodine substituent likely render the target compound more lipophilic than the phenyl-substituted analogs, which could limit aqueous solubility but improve blood-brain barrier penetration.
Research Findings and Limitations
While the Molecules (2014) study evaluated pyrazole-carboximidamides for antimicrobial and anticancer activities, direct pharmacological comparisons with 5-Iodo-1-propylpyrazole-4-sulfonamide are hindered by the absence of shared functional groups and assay data for the latter. Structural analysis suggests that:
- Steric Effects : Bulkier substituents (e.g., iodine, dichlorophenyl) correlate with reduced enzymatic activity in some pyrazole derivatives, as seen in analogs from Molecules .
- Electronic Effects : Nitro and methoxy groups in the Molecules compounds demonstrated variable antibacterial potency, highlighting the role of electronic modulation in bioactivity—a factor relevant to the iodine and sulfonamide groups in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
